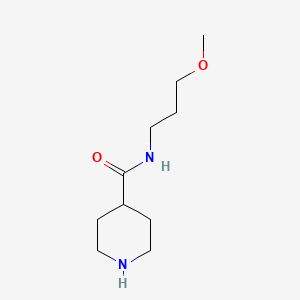

N-(3-methoxypropyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC15806767

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20N2O2 |

|---|---|

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | N-(3-methoxypropyl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C10H20N2O2/c1-14-8-2-5-12-10(13)9-3-6-11-7-4-9/h9,11H,2-8H2,1H3,(H,12,13) |

| Standard InChI Key | ZZUJBHPJKNBANN-UHFFFAOYSA-N |

| Canonical SMILES | COCCCNC(=O)C1CCNCC1 |

Introduction

Chemical Identity and Nomenclature

N-(3-Methoxypropyl)piperidine-4-carboxamide (PubChem CID: 7175819) is systematically named according to IUPAC guidelines as N-(3-methoxypropyl)piperidine-4-carboxamide . Its molecular formula is C₁₀H₂₀N₂O₂, with a molecular weight of 200.28 g/mol . The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) with a carboxamide functional group (-CONH-) at the 4-position, where the amide nitrogen is further substituted with a 3-methoxypropyl moiety (-OCH₂CH₂CH₂-).

Structural Depiction and Stereochemical Considerations

The SMILES notation COCCCNC(=O)C1CCNCC1 encapsulates the compound’s connectivity, highlighting the methoxypropyl chain (COCCC), the carboxamide linkage (NC=O), and the piperidine ring (C1CCNCC1) . While the compound lacks chiral centers, conformational flexibility arises from rotation around the C-N bond of the carboxamide and the methoxypropyl chain. Crystal structure data for this specific compound are unavailable, but analogous piperidine carboxamides exhibit chair conformations for the piperidine ring and planar amide groups .

Structural Characterization and Spectroscopic Data

Mass Spectrometry

The molecular ion peak ([M+H]⁺) is expected at m/z 201.3, with fragmentation patterns involving loss of the methoxypropyl group (-89 Da) or cleavage of the amide bond .

Physicochemical Properties

Solubility and Partition Coefficient

N-(3-Methoxypropyl)piperidine-4-carboxamide is predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and limited solubility in water due to its hydrophobic piperidine and methoxypropyl moieties. The calculated logP (octanol-water partition coefficient) of 1.2 suggests moderate lipophilicity, aligning with its potential for blood-brain barrier penetration .

Thermal Stability

Differential scanning calorimetry (DSC) data are unavailable, but the compound’s melting point is estimated to range between 80–120°C based on similar carboxamides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume